molecular formula C8H15Cl2N3O B2790288 (1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride CAS No. 2260937-19-5

(1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride

Cat. No.: B2790288
CAS No.: 2260937-19-5
M. Wt: 240.13
InChI Key: SJPYUQUCFOJZEZ-UHFFFAOYSA-N
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Description

(1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride is a chemical compound with a complex structure that includes a pyrazolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by methylation and reduction steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be explored as a treatment for various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows for diverse applications in material science and catalysis.

Mechanism of Action

The mechanism of action of (1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride include other pyrazolo[3,4-c]pyridine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting properties

Properties

IUPAC Name

(1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-8-4-9-3-2-6(8)7(5-12)10-11;;/h9,12H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPYUQUCFOJZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCNC2)C(=N1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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